Vitexilactone vs. Rotundifuran: Direct Head-to-Head IC50 Comparison in K562 Leukemia and tsFT210 Carcinoma Cell Lines
In a direct head-to-head MTT assay comparison of five labdane-type diterpenes isolated from Vitex trifolia L., vitexilactone demonstrated superior antiproliferative potency against K562 chronic myelogenous leukemia cells (IC50 = 57.9 µg/mL) compared to rotundifuran (IC50 = 211.4 µg/mL), representing a 3.7-fold potency advantage [1]. However, against tsFT210 mouse mammary carcinoma cells, rotundifuran exhibited slightly higher potency (IC50 = 79.0 µg/mL) than vitexilactone (IC50 = 86.9 µg/mL), a 1.1-fold difference [1]. Vitetrifolin D showed intermediate potency in both cell lines (K562 IC50 = 141.3 µg/mL; tsFT210 IC50 = 102.8 µg/mL) [1].
| Evidence Dimension | Antiproliferative activity (IC50, µg/mL) against K562 chronic myelogenous leukemia cells and tsFT210 mouse mammary carcinoma cells |
|---|---|
| Target Compound Data | Vitexilactone: K562 IC50 = 57.9 µg/mL; tsFT210 IC50 = 86.9 µg/mL |
| Comparator Or Baseline | Rotundifuran: K562 IC50 = 211.4 µg/mL; tsFT210 IC50 = 79.0 µg/mL. Vitetrifolin D: K562 IC50 = 141.3 µg/mL; tsFT210 IC50 = 102.8 µg/mL |
| Quantified Difference | K562: vitexilactone is 3.7-fold more potent than rotundifuran. tsFT210: rotundifuran is 1.1-fold more potent than vitexilactone |
| Conditions | MTT assay; 17–24 h incubation; 0–100 µg/mL concentration range; tsFT210 and K562 cell lines |
Why This Matters
The 3.7-fold potency difference in K562 cells makes vitexilactone the preferred choice for leukemia-focused oncology research, while the cell line-dependent potency inversion relative to rotundifuran necessitates explicit compound selection based on target cell type.
- [1] Li WX, Cui CB, Cai B, Yao XS. Labdane-type diterpenes as new cell cycle inhibitors and apoptosis inducers from Vitex trifolia L. J Asian Nat Prod Res. 2005;7(2):95-105. Table 2: IC50 values (µg/mL). View Source
